molecular formula C11H21NO3 B3102058 N-Boc-2(R),3(R)-3-methylpentanal CAS No. 141321-54-2

N-Boc-2(R),3(R)-3-methylpentanal

Cat. No.: B3102058
CAS No.: 141321-54-2
M. Wt: 215.29 g/mol
InChI Key: YJAAJMSZVZJPOQ-BDAKNGLRSA-N
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Description

N-Boc-2(R),3(R)-3-methylpentanal is a chiral building block of high value in organic synthesis and medicinal chemistry research. This compound features a protected amine group (Boc) and an aldehyde functional group on a stereochemically defined carbon backbone, making it a versatile precursor for constructing complex molecules . The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in synthetic chemistry, particularly in the synthesis of amines and amino acids . It is stable under basic conditions but can be readily removed with acids like trifluoroacetic acid, allowing for orthogonal protection strategies in multi-step syntheses . The aldehyde group is a highly reactive handle for further chemical transformations, including nucleophilic additions and reductive aminations, enabling researchers to efficiently build molecular complexity. Compounds with similar stereochemical complexity, such as those based on the 3-methylpentan-2-amine scaffold, are investigated in advanced research contexts . The precise stereochemistry of (2R,3R) is critical for its application in the development of biologically active molecules. This reagent is specifically designed for use in a laboratory research setting. It is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2R,3R)-3-methyl-1-oxopentan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-6-8(2)9(7-13)12-10(14)15-11(3,4)5/h7-9H,6H2,1-5H3,(H,12,14)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAAJMSZVZJPOQ-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H](C=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801182566
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141321-54-2
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141321-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R,2R)-1-formyl-2-methylbutyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801182566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Boc 2 R ,3 R 3 Methylpentanal and Analogues

Strategies for Asymmetric Synthesis of the 2(R),3(R) Stereoisomer

The creation of the specific 2(R),3(R) stereochemistry in 3-methylpentanal (B96236) derivatives and related structures necessitates the use of sophisticated asymmetric synthesis techniques. These methods are broadly categorized into chiral pool approaches, catalytic asymmetric carbon-carbon bond-forming reactions, and enantioselective redox processes.

Chiral Pool Approaches and Precursor Utilization

The chiral pool strategy leverages readily available, enantiomerically pure natural products as starting materials. While direct synthesis from terpenes like geraniol (B1671447) is more commonly associated with related structures, the principles can be applied to access precursors for compounds like N-Boc-2(R),3(R)-3-methylpentanal. For instance, the asymmetric synthesis of the eight stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate has been achieved using (E,E)-octa-2,6-diendioate as the sole prochiral precursor. mdpi.com This highlights how a single starting material can be manipulated to yield a variety of stereoisomers through carefully controlled reaction sequences.

Catalytic Asymmetric Methods for C-C Bond Formation

Catalytic asymmetric reactions that form carbon-carbon bonds are among the most powerful tools for constructing chiral molecules. nih.gov These methods introduce stereocenters with high enantioselectivity, often using only a small amount of a chiral catalyst. nih.gov

Aldol (B89426) Reactions: The aldol reaction is a fundamental C-C bond-forming reaction that can create up to two new stereocenters. nih.govillinois.edu Direct catalytic asymmetric aldol reactions, which unite two carbonyl partners using a substoichiometric amount of a chiral promoter, are particularly atom-economical. nih.gov Both organocatalytic and metal-based strategies have been developed to achieve high chemo-, diastereo-, regio-, and enantioselectivity. nih.govrsc.org For instance, proline and its derivatives have been successfully used as organocatalysts in asymmetric aldol reactions, often yielding products with high enantiomeric excess. rsc.orgnih.gov The use of boron enolates can lead to even greater diastereoselectivity due to the shorter boron-oxygen bonds, which amplify steric interactions in the transition state. pharmacy180.com

Allylation of α-Substituted Aldehydes: The asymmetric α-allylation of aldehydes is another crucial method for creating chiral centers. organic-chemistry.org Synergistic catalysis, combining a chiral primary amino acid and an achiral palladium complex, has enabled the enantioselective α-allylation of α-substituted β-ketoesters with simple allyl alcohols, producing α,α-disubstituted β-ketoesters in high yields and with excellent enantioselectivity (90–99% ee). acs.org This approach avoids the need for pre-activated allylating agents and proceeds under mild conditions. acs.org Furthermore, a three-component catalytic system comprising a palladium complex, a chiral Brønsted acid, and an amine has been shown to be highly effective for the direct α-allylation of α-branched aldehydes with allylic alcohols. acs.org

Table 1: Selected Catalytic Asymmetric C-C Bond Forming Reactions

Reaction Type Catalyst System Substrates Key Features Reference
Aldol Reaction Proline derivatives Ketones and aldehydes High enantioselectivity. rsc.orgnih.gov
Aldol Reaction Boron enolates Aldehydes and ketones High diastereoselectivity. pharmacy180.com
α-Allylation Chiral primary amino acid / Pd complex α-Substituted β-ketoesters and allyl alcohols High yields and enantioselectivity (90-99% ee). acs.org
α-Allylation Pd complex / Chiral Brønsted acid / Amine α-Branched aldehydes and allylic alcohols High catalytic activity and enantioselectivity. acs.org

Enantioselective Reduction and Oxidation Strategies in Stereocenter Generation

Enantioselective reduction and oxidation reactions are pivotal in establishing stereocenters from prochiral precursors.

Enantioselective Reduction: The asymmetric reduction of β-keto esters is a well-established method for producing chiral β-hydroxy esters, which are valuable synthetic intermediates. organic-chemistry.org Baker's yeast (Saccharomyces cerevisiae) has been widely used for the enantioselective reduction of various β-keto esters, often yielding products with high enantiomeric excess. researchgate.net More recently, metal-based catalysts have been developed for this transformation. For example, a pH-independent asymmetric transfer hydrogenation of β-keto esters in water using iridium(III) catalysts and formic acid/sodium formate (B1220265) as the reductant provides β-hydroxy esters in excellent yields and selectivities. organic-chemistry.org This method is robust and can be performed open to air. organic-chemistry.org Furthermore, (S)-1-phenylethanol dehydrogenase (PEDH) has been employed for the asymmetric reduction of a wide range of prochiral ketones and β-keto esters to enantiopure secondary alcohols. nih.gov

Enantioselective Oxidation: While less common for the direct synthesis of the target aldehyde, enantioselective oxidation can be a key step in a longer synthetic sequence. For instance, the oxidation of a primary alcohol to a carboxylic acid was a crucial step in a stereodivergent synthesis of N-Boc-β-methylphenylalanine diastereomers. nih.gov

Diastereoselective Synthesis Pathways

Once one stereocenter is established, the introduction of the second adjacent stereocenter with a specific relative configuration (diastereoselectivity) is the next critical challenge.

Control of Diastereoselectivity in Aldehyde Transformations

The facial selectivity of nucleophilic attack on a chiral aldehyde is governed by the nature of the α-substituent and the reaction conditions. In aldol reactions, the geometry of the enolate (E or Z) plays a crucial role in determining the diastereomeric outcome. pharmacy180.commsu.edu As a general trend for reactions proceeding through a cyclic transition state, E-enolates tend to produce anti-aldol products, while Z-enolates favor the formation of syn-diastereomers. msu.edu The Mukaiyama aldol reaction, which involves the addition of a silyl (B83357) enol ether catalyzed by a Lewis acid, typically proceeds through an open transition state to give syn-diastereomers as the major product. msu.edu

Substrate-Controlled Stereoselection in Functionalization

In substrate-controlled reactions, the existing stereochemistry of the molecule directs the stereochemical outcome of subsequent transformations. nih.gov The Yamamoto aldol reaction, a vinylogous aldol reaction utilizing bulky aluminum-based Lewis acids, demonstrates this principle effectively. nih.gov In the reaction with 2,3-disubstituted aldehydes, the size of the substituent at the β-position significantly influences the facial selectivity of the enolate addition. nih.gov Large substituents favor the formation of 1,3-syn diols, whereas smaller, linear groups like alkynes preferentially lead to 1,3-anti products. nih.gov This demonstrates how the inherent structural features of the substrate can be exploited to achieve high diastereoselectivity. Furthermore, substrate-controlled regio- and stereoselective hydroamination of alkynes has been demonstrated, where the electronic properties of the substrates dictate the stereochemistry of the product. nih.gov

Table 2: Comparison of Diastereoselective Aldol Reactions

Reaction Key Controlling Factor Predominant Diastereomer Transition State Model Reference
Standard Aldol (E-enolate) Enolate Geometry anti-Aldol Cyclic msu.edu
Standard Aldol (Z-enolate) Enolate Geometry syn-Aldol Cyclic msu.edu
Mukaiyama Aldol Lewis Acid Catalysis syn-Aldol Open msu.edu
Yamamoto Aldol Substrate β-substituent size 1,3-syn (large) or 1,3-anti (small) - nih.gov

N-Boc Group Introduction and Manipulations in Stereoselective Routes

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide and natural product synthesis, due to its stability under a wide range of conditions and its facile, selective removal under acidic conditions.

The introduction of the N-Boc protecting group onto a precursor of this compound, likely a chiral amine, requires high chemoselectivity to avoid side reactions with other functional groups. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). A variety of catalytic systems have been developed to enhance the efficiency and selectivity of this protection.

Several methods have been developed for the chemoselective N-tert-butyloxycarbonylation of amines. acs.orgacs.orgnih.gov These methods often utilize mild reaction conditions and tolerate a range of functional groups, which would be crucial in a multi-step synthesis of a complex molecule like this compound. For instance, catalyst-free N-Boc protection in water offers a green and efficient route, preventing the formation of common side products like isocyanates or ureas. acs.orgnih.gov The use of ionic liquids or solid-supported catalysts like Amberlyst-15 can also facilitate clean and selective N-Boc protection with easy catalyst recycling. rsc.org

Catalyst/Solvent SystemSubstrate ScopeKey Advantages
WaterAliphatic and aromatic amines, amino alcoholsEnvironmentally friendly, high chemoselectivity, no side products. acs.orgnih.gov
Iodine (catalytic)Aliphatic and aromatic aminesSolvent-free, mild conditions, efficient.
GlycerolAliphatic, aromatic, and heteroaromatic aminesGreen solvent, catalyst-free, high selectivity. nih.gov
Amberlyst-15/EthanolAmines, amino acids, peptidesHeterogeneous catalyst, easy work-up, reusable. rsc.org

This table presents various systems for the chemoselective N-Boc protection of amines, which could be applied to precursors of this compound.

In a complex synthesis, the presence of multiple protecting groups necessitates an orthogonal deprotection strategy, allowing for the selective removal of one group without affecting others. The N-Boc group is a key player in such strategies due to its acid lability, which contrasts with the stability of other common protecting groups under these conditions.

The N-Boc group is stable to basic and nucleophilic conditions, as well as to catalytic hydrogenation, making it orthogonal to groups like the fluorenylmethyloxycarbonyl (Fmoc) group (removed by base) and the benzyloxycarbonyl (Cbz) group (removed by hydrogenolysis). This orthogonality is fundamental in multi-step syntheses. For example, in a hypothetical synthesis of an analogue of this compound containing an ester functionality protected with a benzyl (B1604629) group, the N-Boc group could be selectively removed with a mild acid like trifluoroacetic acid (TFA) without cleaving the benzyl ester. Conversely, the benzyl ester could be removed by hydrogenolysis while the N-Boc group remains intact.

Protecting GroupDeprotection ConditionsOrthogonal To
N-Boc Mild Acid (e.g., TFA, HCl in dioxane)Fmoc (Base-labile), Cbz (Hydrogenolysis)
Fmoc Base (e.g., Piperidine)N-Boc (Acid-labile), Cbz (Hydrogenolysis)
Cbz Hydrogenolysis (e.g., H₂, Pd/C)N-Boc (Acid-labile), Fmoc (Base-labile)
TBDMS Fluoride source (e.g., TBAF)N-Boc (Acid-labile)

This table illustrates the orthogonality of the N-Boc group with other common protecting groups, a critical consideration in the synthesis of complex chiral molecules.

Organocatalytic and Metal-Catalyzed Approaches to Chiral Aldehydes

The stereoselective synthesis of the 2(R),3(R)-stereocenters in this compound requires powerful asymmetric catalytic methods. Organocatalysis and metal catalysis offer complementary strategies to achieve high enantioselectivity and diastereoselectivity.

Organocatalysis, using small chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. Enamine and iminium ion catalysis are particularly relevant for the functionalization of aldehydes.

Enamine catalysis involves the reaction of a chiral secondary amine catalyst with an aldehyde to form a nucleophilic enamine intermediate. This enamine can then react with various electrophiles, with the chiral catalyst directing the stereochemical outcome. This strategy is highly effective for the α-functionalization of aldehydes. wikipedia.org For the synthesis of this compound, an enamine-based approach could be envisioned for the introduction of the methyl group at the C3 position.

Iminium ion catalysis, on the other hand, involves the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde to form an iminium ion. This lowers the LUMO of the aldehyde, activating it towards nucleophilic attack. orgsyn.org This strategy is particularly useful for conjugate additions to enals. While not directly applicable to the synthesis of the saturated this compound from an unsaturated precursor in a single step, it is a key strategy in building chiral aldehyde frameworks.

Palladium catalysis is a versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, and numerous asymmetric transformations have been developed. For the synthesis of chiral aldehydes, palladium-catalyzed allylic alkylation reactions are of particular interest. These reactions can be used to create stereogenic centers with high levels of enantioselectivity. nih.gov

In a potential synthetic route to this compound, a palladium-catalyzed asymmetric allylic alkylation could be employed to set one of the stereocenters. For example, the reaction of a suitable nucleophile with an allylic substrate in the presence of a chiral palladium catalyst could generate a precursor with the desired stereochemistry at either the C2 or C3 position. Subsequent transformations would then complete the carbon skeleton. The choice of chiral ligand is crucial for achieving high stereoselectivity in these reactions.

The introduction of the nitrogen functionality is a key step in the synthesis of this compound. Iron-catalyzed nitrene transfer reactions have emerged as a powerful and sustainable method for the formation of C-N bonds. nih.govmdpi.com These reactions typically involve the use of an iron catalyst to decompose a nitrene precursor, such as an azide, to generate a reactive iron-nitrene intermediate. This intermediate can then undergo insertion into a C-H bond or addition to a double bond to form a new C-N bond.

This methodology could be applied to a late-stage functionalization of a pentanal derivative to introduce the amino group at the C2 position, which would then be protected as the N-Boc carbamate. The stereoselectivity of the nitrene transfer could be controlled by using a chiral ligand on the iron catalyst. This approach offers a direct and atom-economical route to protected amine precursors. nih.gov

Mechanistic Investigations and Stereochemical Rationalization of N Boc 2 R ,3 R 3 Methylpentanal Synthesis and Reactivity

Transition State Analysis in Stereoselective and Stereospecific Reactions

The stereochemical outcome of nucleophilic additions to the carbonyl group of N-Boc-2(R),3(R)-3-methylpentanal is dictated by the relative energies of competing transition states. The Felkin-Anh model and its variants, along with the concept of chelation control, provide a robust framework for this analysis. website-files.comic.ac.uk

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°), approaching from the face opposite the largest substituent at the α-carbon. uvic.ca For this compound, the substituents at the α-carbon (C2) are the N-Boc-amino group, a hydrogen atom, and the C3-chiral alkyl chain. The N-Boc group is sterically demanding and electronically influential. In a non-chelating environment, the lowest energy transition state conformation would place the large N-Boc group anti-periplanar to the incoming nucleophile to minimize steric hindrance. website-files.comyoutube.com

However, the presence of a heteroatom (nitrogen in the N-Boc group) at the α-position allows for an alternative pathway under specific conditions. When a Lewis acidic metal cation (e.g., Mg²⁺, Zn²⁺, Ti⁴⁺) that can coordinate to both the carbonyl oxygen and the oxygen of the Boc group's carbonyl is used, a rigid five-membered chelate ring can form. uvic.calibretexts.org This chelation-controlled transition state locks the conformation of the aldehyde, forcing the nucleophile to attack from the less hindered face of this new arrangement, often leading to a product with opposite stereochemistry to that predicted by the simple Felkin-Anh model. nih.gov

The choice between a Felkin-Anh and a chelation-controlled pathway is therefore highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of chelating metals. uvic.ca

Reaction ConditionControlling ModelKey InteractionPredicted Major Diastereomer
Non-chelating (e.g., NaBH₄, organolithium)Felkin-Anh ModelSteric hindrance from the large N-Boc group dictates the trajectory of nucleophilic attack.(2R,3R)-N-Boc-amino alcohol (Anti-product)
Chelating (e.g., MeTiCl₃, ZnCl₂)Cram-Chelate ModelLewis acid coordinates to both carbonyl oxygen and N-Boc oxygen, forming a rigid chelate.(2S,3R)-N-Boc-amino alcohol (Syn-product)

Radical Pathways and Intermediates in Aldehyde Formation and Transformation

Beyond ionic pathways, aldehydes can participate in radical reactions. libretexts.org The aldehyde proton in this compound can be abstracted by a radical initiator to form an acyl radical. This intermediate is planar at the carbonyl carbon and can undergo several transformations.

One common pathway for acyl radicals is decarbonylation, where a molecule of carbon monoxide is lost to form a new alkyl radical. acs.org In the case of this compound, this would lead to the formation of a secondary alkyl radical at C2. The stability of this resulting radical would influence the rate of decarbonylation.

Alternatively, the acyl radical can be trapped by radical acceptors, such as alkenes, to form new carbon-carbon bonds. acs.org The stereochemical outcome of such additions would depend on the approach of the alkene to the planar acyl radical, which is influenced by the existing stereocenters at C2 and C3. Recent methodologies have explored the generation of ketyl-type radicals from aldehydes under oxidative conditions, avoiding harsh reducing agents. acs.org For instance, an aldehyde can react with sulfoxylate (B1233899) to form a redox-active adduct, which upon single-electron oxidation generates the desired radical intermediate. acs.org Such methods could be applied to this compound, potentially offering milder conditions for radical-based transformations. acs.org

Radical IntermediateFormation MethodPotential TransformationResulting Product Type
Acyl RadicalHydrogen Atom Transfer (HAT) from aldehyde C-HDecarbonylationAlkyl radical (loss of CO)
Acyl RadicalHAT from aldehyde C-HAddition to an alkeneKetone
Ketyl Radical AnionOxidative desulfination of an in-situ formed α-hydroxy sulfinateCoupling with an olefinγ-hydroxy ketone

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms by determining if a specific bond is broken or formed in the rate-determining step. researchgate.net By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in reaction rates can be measured, providing insight into transition state structures. nih.gov

For a reaction at the carbonyl center of this compound, such as a hydride reduction, a secondary KIE can be measured by placing a deuterium (B1214612) at the α-position (C2). The magnitude of the kH/kD value can help distinguish between different transition states. A change in hybridization at the α-carbon from sp² in the aldehyde to sp³ in the tetrahedral intermediate/product leads to a predictable secondary KIE. acs.org An inverse KIE (kH/kD < 1) is often observed for this type of transformation, as the C-H bending frequencies become more constrained in the transition state.

If a primary KIE were to be investigated for a reaction involving the cleavage of the aldehyde C-H bond (e.g., in a radical abstraction), the aldehyde would be deuterated at the C1 position. A large primary KIE (typically kH/kD > 2) would indicate that the C-H bond is being broken in the rate-determining step of the reaction. nih.gov

Reaction TypeIsotopic Label PositionType of KIEHypothetical kH/kDMechanistic Implication
Hydride Reduction (e.g., with NaBH₄)C2-DSecondary~0.9Supports sp² to sp³ rehybridization in the rate-determining step (nucleophilic attack).
Radical Hydrogen AbstractionC1-D (aldehyde C-D)Primary~5-7Indicates C-H bond cleavage is the rate-determining step.
Enolate Formation (base-mediated)C2-DPrimary~4-6Indicates C-H bond cleavage at the α-position is rate-determining.

Computational Chemistry and Molecular Modeling for Stereoselectivity Prediction

Computational chemistry, particularly using Density Functional Theory (DFT), provides invaluable quantitative insight into reaction mechanisms and stereoselectivity. researchgate.net For this compound, molecular modeling can be used to calculate the ground-state conformational energies and, more importantly, the energies of the various possible transition states for a given reaction. acs.org

By modeling the Felkin-Anh and chelation-controlled transition states for a nucleophilic addition, their relative activation energies (ΔG‡) can be determined. The calculated energy difference between the diastereomeric transition states allows for a quantitative prediction of the diastereomeric ratio (d.r.) of the products, which can then be compared with experimental results. nih.gov

Furthermore, DFT studies can elucidate more subtle electronic effects. For example, Natural Bond Orbital (NBO) analysis can reveal hyperconjugative interactions that stabilize a particular transition state geometry. In the Felkin-Anh model, this would involve the interaction between the forming C-nucleophile bond and the σ* anti-bonding orbital of the Cα-C(large) bond. website-files.com These calculations can refine the qualitative predictions of models like Felkin-Anh and provide a more accurate picture of the factors governing stereoselectivity. researchgate.netmdpi.com

Computational MethodCalculated ParameterApplication to this compoundInformation Gained
DFT (e.g., B3LYP, ωB97XD)Transition State Energies (ΔG‡)Calculate energies of Felkin-Anh vs. Chelation-controlled transition states for nucleophilic addition.Prediction of the major diastereomer and diastereomeric ratio (d.r.). nih.gov
Conformational SearchRelative Ground State EnergiesDetermine the lowest energy conformation of the starting aldehyde.Provides the starting point for transition state modeling (Curtin-Hammett principle).
NBO/NCI AnalysisOrbital Interactions / Non-Covalent InteractionsAnalyze stabilizing (e.g., hyperconjugation) or destabilizing (e.g., steric clash) interactions in the transition state.Elucidation of the electronic and steric origins of stereoselectivity. researchgate.net

N Boc 2 R ,3 R 3 Methylpentanal As a Versatile Chiral Building Block

Precursor in the Total Synthesis of Bioactive Natural Products

The structural motif of N-Boc-2(R),3(R)-3-methylpentanal is a key component found in several complex natural products, particularly those with peptidic or polyketide-derived backbones. The aldehyde serves as a direct precursor to the corresponding N-Boc protected amino acid, which can be integrated into synthetic sequences.

While direct application in classical alkaloid synthesis is less documented, the structural unit of this chiral aldehyde is central to the synthesis of complex peptide alkaloids and other nitrogenous natural products. A prominent example is the family of dolastatins, potent antimitotic agents isolated from the marine sea hare Dolabella auricularia. nih.govrsc.org Dolastatin 10, the most famous member, is a pentapeptide containing several unique amino acid residues. acs.org One of these is dolaisoleuine (Dil), a β-methoxy γ-amino acid. elsevierpure.com The synthesis of dolaisoleuine and its stereoisomers relies on chiral aldehydes structurally analogous to this compound. nih.govrsc.org The synthesis of dolastatin 10 involves the careful coupling of these unique N-Boc or otherwise protected amino acid units to build the final peptide chain. rsc.org

Furthermore, the (2R,3R) stereochemical pattern is present in other natural products. For instance, the synthesis of the spermidine (B129725) alkaloid (−)-(2R,3R)-3-Hydroxycelacinnine involves the creation of a macrocycle with defined (2R,3R) stereocenters, showcasing the importance of such chiral synthons in constructing complex alkaloid frameworks. researchgate.net The use of chiral building blocks with defined stereochemistry is a cornerstone of modern strategies for synthesizing tropane (B1204802) alkaloids and tetracyclic bis-piperidine alkaloids as well. mdpi.comresearchgate.net

The true versatility of this compound shines in the assembly of complex peptides and polyketide-peptide hybrids. The synthesis of dolastatin 10 and its analogues, which are potent anticancer agents, provides a clear illustration of this utility. nih.gov Dolastatin 10 is composed of four unique amino acids and a C-terminal amine, including dolavaline (Dov), valine (Val), dolaisoleucine (Dil), and dolaproine (Dap). acs.org

The synthesis of these complex molecules is often convergent, where large, protected fragments of the final structure are prepared separately and then coupled. The N-Boc-protected dolaisoleuine unit, which can be derived from its corresponding aldehyde, is a critical fragment in this process. nih.govcancer.gov For example, a common strategy involves the coupling of a dipeptide or tripeptide fragment containing dolaisoleuine with other parts of the molecule. acs.orgrsc.org The aldehyde functionality itself can be used in various C-C bond-forming reactions (e.g., aldol (B89426), Wittig, or Grignard reactions) to build the carbon skeleton, which is then converted to the required amino acid.

The table below summarizes key natural products and the relevant structural units that highlight the synthetic utility of chiral building blocks like this compound.

Natural ProductRelevant Structural UnitBiological Activity
Dolastatin 10 Dolaisoleuine (Dil), Dolaproine (Dap)Antineoplastic, Antimitotic
Spermidine Alkaloids (2R,3R)-3-HydroxycelacinnineAntimicrobial, Neuroprotective
Tetracyclic Bis-Piperidine Alkaloids HaliclonacyclaminesCytotoxic

Key Intermediate in Advanced Pharmaceutical Synthesis

The chiral framework of this compound is a valuable scaffold for constructing key components of modern pharmaceuticals. Its ability to introduce specific stereochemistry is crucial for receptor binding and biological activity.

This compound is an immediate precursor to the corresponding (2R,3R)-N-Boc-3-methyl-2-aminopentanoic acid, a non-proteinogenic amino acid. The synthesis typically involves the oxidation of the aldehyde to a carboxylic acid, a transformation that can be achieved with high efficiency using various modern oxidizing agents.

The synthesis of related β-methyl amino acids has been extensively studied. For instance, an efficient and stereodivergent synthesis of N-Boc-β-methylphenylalanine has been developed, demonstrating methods to control the stereochemistry at the α and β positions. nih.gov Similarly, safe and scalable methods for producing enantiopure N-Boc-β³-amino acid methyl esters from α-amino acids have been reported, which are crucial for synthesizing biologically active compounds. nih.govrsc.org The synthesis of N-Boc-dolaisoleucine has been achieved through various routes, often employing an aldol condensation or other stereoselective C-C bond-forming reactions starting from a simpler chiral aldehyde. elsevierpure.comrsc.orgcancer.gov These methodologies underscore the importance of chiral aldehydes as synthons for complex amino acids.

Chiral piperazines are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov Chiral building blocks derived from amino acids are frequently used to construct these heterocyclic cores. This compound can be reduced to the corresponding chiral amino alcohol, N-Boc-2(R),3(R)-3-methyl-2-aminopentanol. This amino alcohol can then serve as a precursor for building chiral heterocycles.

For example, chiral diamines, which can be accessed from amino alcohols, are key starting materials for synthesizing substituted piperazines. nih.gov General methods for synthesizing chiral piperazines include resolution, synthesis from a chiral pool, or asymmetric synthesis. nih.govorganic-chemistry.org N-Boc protected amino acids or their derivatives are often used as the source of chirality in these syntheses. nih.govnih.govgoogle.com The synthesis of N-Boc protected piperazines from simpler starting materials like diethanolamine (B148213) is also a well-established industrial process. google.com

The table below presents examples of synthetic transformations where chiral aldehydes or their derivatives are used to generate important pharmaceutical scaffolds.

Starting Material TypeTransformationResulting ScaffoldPharmaceutical Relevance
Chiral N-Boc-amino aldehydeOxidationChiral N-Boc-amino acidPeptidomimetics, Enzyme inhibitors
Chiral N-Boc-amino aldehydeReduction, further functionalizationChiral amino alcoholPrecursor for heterocycles
Chiral amino alcoholCyclization with a diamine fragmentChiral PiperazineDopamine receptor ligands, Antipsychotics
Chiral N-Boc-amino acidMulti-step sequenceComplex HeterocyclesVarious therapeutic areas

Development of Chiral Ligands and Organocatalysts from Derivatives

The field of asymmetric catalysis heavily relies on the availability of enantiomerically pure ligands and organocatalysts. Chiral molecules derived from this compound are excellent candidates for development into such catalytic tools. The primary route involves converting the aldehyde into more stable derivatives, such as the corresponding amino alcohol or amino acid.

These derivatives can then be elaborated into various classes of catalysts. For instance, the resulting chiral 1,2-amino alcohol can be used to synthesize chiral ligands for metal-catalyzed reactions, analogous to well-known ligands like TADDOLs or BOX ligands. The amino acid derivative can serve as a precursor for proline-type organocatalysts, which are highly effective in a range of asymmetric transformations, including aldol and Mannich reactions. mdpi.com The development of organocatalysts derived from natural sources, such as cinchona alkaloids, highlights the power of using chiral scaffolds for creating new catalytic systems. mdpi.com Furthermore, N-heterocyclic carbenes (NHCs) and phosphine-based catalysts have been developed from chiral precursors for regiodivergent annulation reactions, demonstrating the broad potential of such building blocks. mdpi.com

Reactivity and Advanced Chemical Transformations of N Boc 2 R ,3 R 3 Methylpentanal

Nucleophilic Additions to the Aldehyde Carbonyl with Stereocontrol

The aldehyde functionality in N-Boc-2(R),3(R)-3-methylpentanal is a key site for carbon-carbon bond formation. The stereochemical outcome of nucleophilic additions to the carbonyl is influenced by the existing stereocenters at the C2 and C3 positions.

Diastereoselective Allylation and Aldol (B89426) Reactions

Diastereoselective allylations and aldol reactions are powerful methods for constructing chiral, oxygenated structures. In the case of α-chiral aldehydes like this compound, the stereochemical course of the reaction is often governed by Felkin-Anh or chelation-controlled models. The bulky N-Boc group and the methyl group at the β-position can exert significant steric influence, directing the approach of the incoming nucleophile.

In a typical diastereoselective aldol reaction, the aldehyde is reacted with a pre-formed enolate. The stereochemistry of the resulting aldol adduct depends on the geometry of the enolate (Z or E) and the nature of the metal counterion. github.ioyoutube.com For aldehydes with β-stereocenters, 1,3-asymmetric induction can also play a crucial role in determining the final stereochemistry. github.io While specific studies on this compound are not extensively documented, the general principles of diastereoselective aldol reactions with chiral aldehydes are well-established. nih.govrsc.orglmu.de

Table 1: Factors Influencing Diastereoselectivity in Aldol Reactions

FactorInfluence on Stereoselectivity
Enolate Geometry Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-aldol products. github.io
Metal Counterion Chelating metals (e.g., Mg, Ti) can enforce a rigid transition state, leading to high diastereoselectivity. github.io
Substituents The steric bulk of substituents on the aldehyde and enolate influences the facial selectivity of the addition.
Chiral Auxiliaries The use of chiral auxiliaries on the enolate component can provide high levels of asymmetric induction. nih.gov

Asymmetric Grignard and Organometallic Additions

The addition of organometallic reagents, such as Grignard reagents, to aldehydes is a fundamental C-C bond-forming reaction. To achieve high enantioselectivity in such additions to prochiral aldehydes, or high diastereoselectivity with chiral aldehydes, chiral ligands are often employed to modify the reactivity of the organometallic species. nih.govrsc.org

For this compound, the intrinsic chirality can direct the addition of Grignard reagents. However, to enhance this substrate-controlled diastereoselectivity or to override it, external chiral ligands are necessary. Ligands derived from 1,2-diaminocyclohexane (DACH) have been shown to be effective in promoting the asymmetric addition of Grignard reagents to ketones, yielding highly enantioenriched tertiary alcohols. nih.govrsc.orgresearchgate.net This methodology could potentially be adapted for diastereoselective additions to chiral aldehydes like the title compound.

Table 2: Chiral Ligands for Asymmetric Grignard Additions

Ligand TypeExampleApplicationReference
1,2-DACH-derived N,N,O-tridentate biaryl ligandsAsymmetric addition of alkyl and aryl Grignard reagents to ketones. nih.govrsc.org
TADDOL α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanolCatalytic enantioselective addition of organozinc reagents. researchgate.net
BINOL 1,1'-Bi-2-naphtholUsed in the preparation of chiral catalysts for various asymmetric transformations. researchgate.net

Functionalization at Alpha and Beta Positions to the Aldehyde Moiety

Functionalization at the α and β positions of this compound can introduce further complexity and provide access to a wider range of derivatives. The N-Boc group can direct lithiation to the α-position, allowing for subsequent reaction with electrophiles. nih.gov This strategy has been successfully applied to other N-Boc protected cyclic amines, such as piperidines and oxazinanes, to achieve site-selective functionalization. nih.gov

The development of one-pot syntheses for N-protected α,β-dehydroamino acid derivatives from α,β-unsaturated esters and ketones highlights methods for introducing functionality at these positions, although through a different synthetic route. nih.gov

Cyclization and Annulation Reactions Employing the Chiral Aldehyde

The bifunctional nature of this compound, possessing both an aldehyde and a protected amine, makes it a suitable precursor for the synthesis of heterocyclic structures through cyclization reactions. Intramolecular reactions, such as the cyclization of N-Boc derivatives to form benzazepines or the ring-opening cyclization of epoxides with a tethered N-Boc group, demonstrate the propensity of this functional group to participate in ring-forming processes. researchgate.netrsc.org

Isocyanide-based multicomponent reactions (IMCRs), like the Ugi reaction, followed by deprotection and cyclization, provide a convergent route to piperazines and other heterocyclic scaffolds. organic-chemistry.org The aldehyde group of this compound could serve as the oxo-component in such reactions, leading to complex, stereochemically defined cyclic products.

Regio- and Stereoselective Functional Group Interconversions

The N-Boc protecting group is known for its stability under various conditions, yet it can be selectively removed when required. Mild methods for N-Boc deprotection, for instance using oxalyl chloride in methanol, have been developed, which are tolerant of other functional groups. nih.gov The introduction of the N-Boc group itself is also a well-established procedure, often using di-tert-butyl dicarbonate (B1257347) under catalyst-free conditions. nih.gov

The aldehyde can be reduced to a primary alcohol using reagents like sodium borohydride, which can then be further functionalized. rsc.org Conversely, the corresponding N-Boc protected amino acid could be reduced to the alcohol and then oxidized to the aldehyde. These interconversions allow for the strategic manipulation of the molecule to access a variety of derivatives.

Table 3: Common Functional Group Interconversions

TransformationReagents and ConditionsProduct Type
Aldehyde Reduction Sodium borohydride, Methanol, 0 °C to 20 °CPrimary Alcohol
N-Boc Deprotection Oxalyl chloride, Methanol, Room TemperaturePrimary Amine Salt
N-Boc Protection Di-tert-butyl dicarbonate, Water/AcetoneN-Boc Protected Amine
Azide Reduction H₂, Pd/C, Di-tert-butyl dicarbonateN-Boc Protected Amine

Analytical Methodologies for Stereochemical Purity and Structural Elucidation

Advanced Spectroscopic Techniques for Absolute and Relative Configuration Determination

Determining the three-dimensional arrangement of atoms at the chiral centers of N-Boc-2(R),3(R)-3-methylpentanal is crucial. Advanced spectroscopic methods provide non-destructive ways to ascertain both the absolute and relative configurations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. While standard ¹H and ¹³C NMR can confirm the compound's constitution, more advanced NMR methods are necessary for stereochemical assignment. rsc.org One powerful approach is the use of chiral derivatizing agents (CDAs), such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers or diastereomers into new species with distinguishable NMR spectra. mdpi.comresearchgate.netnih.gov For a chiral aldehyde like this compound, it would first be reduced to the corresponding alcohol, which is then esterified with both enantiomers of Mosher's acid. The resulting diastereomeric esters will exhibit different chemical shifts for protons near the newly formed chiral center, allowing for the determination of the absolute configuration of the original aldehyde.

Another critical NMR-based technique is the analysis of nuclear Overhauser effects (NOE), which can establish the relative configuration of the two stereocenters by measuring through-space proton-proton correlations.

Vibrational Circular Dichroism (VCD) offers a powerful alternative for determining the absolute configuration of chiral molecules in solution without the need for derivatization or crystallization. wikipedia.orgnih.govrsc.org VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org The resulting spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental VCD spectrum of this compound with spectra predicted by quantum mechanical calculations (typically using density functional theory, DFT), the absolute configuration can be unambiguously assigned. wikipedia.orgnih.gov

Table 1: Representative Spectroscopic Data for Stereochemical Analysis

TechniqueMethodExpected Outcome for this compound
NMR Spectroscopy Mosher's Method (on the corresponding alcohol)Different ¹H and ¹⁹F chemical shifts for the diastereomeric Mosher's esters, allowing assignment of the C2 and C3 absolute configurations.
NMR Spectroscopy NOESY/ROESYCorrelation between the proton at C2 and the methyl group at C3 would support the syn relative stereochemistry.
Vibrational Circular Dichroism (VCD) Comparison of experimental and DFT-calculated spectraA good match between the experimental spectrum and the calculated spectrum for the (2R, 3R) isomer would confirm the absolute configuration.

Chromatographic Methods for Enantiomeric Excess and Diastereomeric Ratio Determination

Once the absolute and relative configurations are established, it is essential to determine the purity of the desired stereoisomer. Chromatographic techniques are the primary tools for quantifying the enantiomeric excess (ee) and diastereomeric ratio (dr).

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and versatile method for separating stereoisomers. sigmaaldrich.comnih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer and diastereomer, leading to different retention times. For N-Boc protected amino acids and their derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) have shown excellent resolving capabilities. sigmaaldrich.comnih.gov By analyzing a sample of this compound on a suitable chiral HPLC column, the four possible stereoisomers can be separated and their relative peak areas can be used to calculate the dr and the ee of the target compound.

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. uni-muenchen.degcms.cz Similar to chiral HPLC, chiral GC employs a capillary column coated with a CSP. For N-Boc protected amino aldehydes, derivatization might be necessary to increase volatility and improve separation. uni-muenchen.de Cyclodextrin-based CSPs are commonly used for the analysis of such compounds. gcms.czsigmaaldrich.com The high resolution of capillary GC allows for accurate determination of the enantiomeric and diastereomeric purity.

Table 2: Illustrative Chromatographic Data for Purity Analysis

TechniqueChiral Stationary Phase (Example)Mobile/Carrier Phase (Example)Expected Elution Order (Hypothetical)
Chiral HPLC Chiralpak® AD (Amylose derivative)Hexane/Isopropanol1. (2S,3S) 2. (2R,3R) 3. (2S,3R) 4. (2R,3S)
Chiral GC CHIRALDEX® G-TA (Trifluoroacetylated γ-cyclodextrin)Helium1. (2S,3R) 2. (2R,3S) 3. (2S,3S) 4. (2R,3R)

X-ray Crystallography for Solid-State Stereochemical Analysis

X-ray crystallography provides the most definitive method for determining the absolute and relative stereochemistry of a molecule by providing a precise three-dimensional structure of the compound in the solid state. This technique requires a single, high-quality crystal of the compound. If a suitable crystal of this compound can be grown, X-ray diffraction analysis can unambiguously confirm the (2R, 3R) configuration and provide detailed information about bond lengths, bond angles, and conformation in the crystalline form. The resulting crystallographic data serves as an unequivocal reference for the stereochemical assignment. While obtaining suitable crystals can be a challenge, the structural information it provides is unparalleled in its accuracy and detail.

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of N-Boc-2(R),3(R)-3-methylpentanal and Analogues

The imperative for greener chemical processes is driving research towards more sustainable methods for synthesizing chiral aldehydes like this compound. A key area of development is the application of biocatalysis. Enzyme-catalyzed reactions, known for their high enantioselectivity and regioselectivity, offer a powerful alternative to traditional chemical synthesis. taylorfrancis.com These reactions are typically performed under mild conditions, such as ambient temperature and pressure, which can prevent issues like isomerization and racemization. taylorfrancis.com

Future research will likely focus on identifying or engineering enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), capable of the stereoselective reduction of a suitable prochiral ketone precursor to the corresponding alcohol, which can then be oxidized to this compound. acs.orgrsc.org The use of whole-cell biocatalysts or isolated enzymes could significantly reduce the environmental impact by minimizing waste and avoiding the use of hazardous reagents. nih.govnih.gov One-pot multistep enzymatic cascades, for instance, could start from bio-derived alcohols, avoiding the direct handling of reactive aldehyde intermediates and simplifying product isolation. rsc.org The development of such biocatalytic routes would represent a major step forward in the environmentally acceptable synthesis of this and related chiral aldehydes. nih.govrsc.org

Integration with Flow Chemistry and Automated Synthesis for Scalability

To meet potential industrial demands, the scalability of synthesis is paramount. Flow chemistry and automated synthesis are emerging as powerful tools to transition from laboratory-scale batches to continuous, large-scale production. rsc.orgnih.gov Continuous flow processes offer numerous advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety, and greater consistency in product quality. beilstein-journals.org

For a multi-step synthesis of a chiral molecule like this compound, flow chemistry allows for the "telescoping" of reactions, where the output of one reactor is directly fed into the next, minimizing manual handling and purification steps. nih.gov This approach has been successfully applied to the synthesis of various chiral active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgacs.org Future research will likely focus on developing robust, solid-supported catalysts and reagents that can be packed into flow reactors for the continuous synthesis of this compound. This could involve, for example, the immobilization of chiral organocatalysts or enzymes, enabling their easy separation from the product stream and reuse over extended periods. nih.govnih.gov The integration of real-time monitoring and automated feedback loops will further enhance the efficiency and reliability of the manufacturing process.

Exploration of Novel Catalytic Systems for its Preparation and Transformation

The development of novel catalytic systems promises to deliver more efficient and selective methods for both the synthesis and subsequent functionalization of this compound. Organocatalysis, in particular, has emerged as a powerful strategy for the stereoselective synthesis of chiral aldehydes. acs.orgnih.gov Chiral secondary amine catalysts, for instance, can activate aldehydes through the formation of enamine or iminium ion intermediates, facilitating a wide range of asymmetric transformations. nih.govarizona.edu Future work could explore the use of novel diarylprolinol silyl (B83357) ethers or other organocatalysts for the direct α- or β-functionalization of related aldehydes, a strategy that could be adapted for the synthesis of analogues of this compound. acs.orgnih.gov

Another promising frontier is the use of transition-metal catalysis, particularly methods involving C-H bond activation. researchgate.netnih.govacs.org This strategy allows for the direct functionalization of C-H bonds, offering a more atom-economical approach to synthesis. nih.gov For a molecule like this compound, C-H activation could potentially be used to introduce further complexity at various positions on the carbon skeleton. The development of catalytic systems that merge organocatalysis with transition metal catalysis is also a rapidly advancing area that could lead to unprecedented transformations. nih.govacs.org

Expanding its Scope as a Chiral Auxiliary or Ligand Precursor

Beyond its role as a chiral building block, there is significant potential to expand the utility of this compound as a precursor for chiral auxiliaries or ligands in asymmetric catalysis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. thieme-connect.com Given its defined stereochemistry, derivatives of this compound could be designed to serve as effective chiral auxiliaries in a variety of transformations, such as alkylations, cycloadditions, or conjugate additions. thieme-connect.comsfu.ca

Furthermore, the structural backbone of this compound makes it an attractive starting point for the synthesis of novel chiral ligands for metal-catalyzed reactions. mdpi.comrsc.org Amino acids and their derivatives are well-established sources for the preparation of effective chiral ligands. mdpi.comresearchgate.net By chemically modifying the aldehyde and amine functionalities, a diverse library of ligands, such as chiral amino alcohols or phosphine (B1218219) derivatives, could be generated. rsc.orgacs.org These new ligands could then be screened for their effectiveness in a wide range of asymmetric reactions, including hydrogenations, cross-couplings, and additions to carbonyl compounds, thereby amplifying the value of this compound in the field of asymmetric synthesis. mdpi.commdpi.com The development of such applications would represent a significant expansion of its role from a mere synthetic intermediate to a key enabler of stereoselective transformations.

Q & A

Q. How can the synthesis of N-Boc-2(R),3(R)-3-methylpentanal be optimized to achieve high enantiomeric purity?

Methodological Answer: To optimize enantiomeric purity, consider employing asymmetric catalysis or chiral auxiliaries during the aldehyde formation step. Continuous flow synthesis methods, as demonstrated for structurally similar N-Boc-2,5-dihydropyrrole derivatives, can enhance reaction control and reduce racemization . Additionally, using high-purity Boc-protected intermediates (e.g., N-Boc-trans-4-hydroxy-L-proline methyl ester) from reagent catalogs ensures starting material consistency . Post-synthesis, monitor purity via chiral HPLC, a technique validated for stereochemical analysis of Boc-protected compounds .

Q. What analytical techniques are recommended for characterizing the stereochemical configuration of this compound?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy with chiral stationary phase HPLC. For NMR, analyze coupling constants and NOE effects to confirm the (R,R) configuration, as demonstrated in stereochemical assignments of related compounds like N-Boc-O-benzyl-D-threonine . Chiral HPLC, calibrated with enantiomerically pure standards, provides quantitative enantiomeric excess (ee) values. PubChem-derived InChI data for similar Boc-protected molecules can guide spectral interpretation .

Advanced Research Questions

Q. How can contradictions in stereochemical assignment be resolved when synthesizing derivatives of this compound?

Methodological Answer: Discrepancies often arise from epimerization during functionalization. To resolve this, perform X-ray crystallography on single crystals of key intermediates to unambiguously assign configurations. Comparative NMR analysis with known stereoisomers (e.g., (S,S)-configured analogs) can also clarify ambiguities, as seen in studies on N-Boc-2-methylpiperazine derivatives . Additionally, kinetic studies under varying reaction conditions (pH, temperature) can identify epimerization pathways .

Q. What strategies mitigate epimerization during the incorporation of this compound into peptide chains?

Methodological Answer: Epimerization during peptide coupling is minimized by using low-temperature conditions (0–4°C) and coupling agents like HATU or DIC/HOAt, which reduce base-mediated racemization. Pre-activation of the carboxyl group in Boc-protected aldehydes, as applied in solid-phase peptide synthesis of N-Boc-S-benzyl-D-cysteine, further stabilizes the stereochemistry . Post-coupling, monitor ee via Marfey’s reagent derivatization followed by LC-MS .

Q. How can enzymatic catalysis be leveraged for the kinetic resolution of this compound?

Methodological Answer: Design experiments using lipases or esterases with known enantioselectivity toward tertiary alcohols or aldehydes. For example, Candida antarctica lipase B (CAL-B) has been used to resolve Boc-protected amino acid derivatives. Optimize reaction parameters (solvent polarity, temperature, enzyme loading) and track enantiomer ratios via real-time chiral HPLC. Mechanistic insights from studies on N-Boc-2,3-dihydro-1H-pyrrole’s enzyme interactions can inform catalyst selection .

Data Analysis and Experimental Design

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer: Conduct accelerated degradation studies by exposing the compound to stressors (heat, humidity, light) and analyzing stability via HPLC and mass spectrometry. For humidity control, use desiccators with silica gel or molecular sieves, as recommended for hygroscopic Boc-protected reagents like N-Boc-3-hydroxypyrrolidine . Quantify degradation products and model shelf-life using Arrhenius equations, referencing stability protocols for similar aldehydes .

Q. What computational methods aid in predicting the reactivity of this compound in nucleophilic additions?

Methodological Answer: Employ density functional theory (DFT) calculations to map transition states and predict regioselectivity. Compare results with experimental data from analogous reactions, such as nucleophilic additions to N-Boc-4-bromophenylalanine . Molecular dynamics simulations can further elucidate solvent effects, as applied in studies on Boc-protected dipeptides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.